Balapiravir (also known as R1626) is a prodrug of the cytidine analog R1479 [, ]. It was initially developed for the treatment of Hepatitis C virus (HCV) infection [, ]. Balapiravir was designed to improve the exposure of R1479 upon oral administration []. While its initial development focused on HCV, its antiviral activity against dengue virus (DENV) sparked interest in its potential for treating dengue fever [].
The primary chemical reaction associated with Balapiravir is its hydrolysis to release the active drug, R1479 []. This process occurs in vivo following administration. The rate of hydrolysis and azide release from Balapiravir is pH-dependent, being faster in acidic solutions than in neutral solutions [].
Balapiravir itself is not the active antiviral agent. It acts as a prodrug, requiring conversion to its active form, R1479, in vivo [, ]. R1479 acts as a nucleoside analog that inhibits viral RNA polymerase [, , ]. It competes with natural nucleotides during viral RNA synthesis, ultimately halting the replication of the virus [, ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9